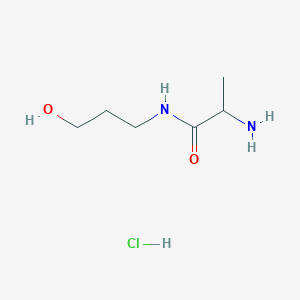
2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
The compound “2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring (which is a portion of the molecule that resembles benzene) with a fluorine atom and a methyl group attached. This is connected to a dioxaborolane ring, which includes two oxygen atoms and a boron atom .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : This compound has been used in synthesizing derivatives with inhibitory activity against serine proteases, including thrombin. These derivatives were studied in solid state and solution, displaying weak N–B coordination (Spencer et al., 2002).
Structural and DFT Studies : The compound has been part of studies involving boric acid ester intermediates with benzene rings. Its molecular structures have been confirmed by various spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) (Huang et al., 2021).
Application in Polymer Synthesis
Synthesis of Pinacolylboronate-Substituted Stilbenes : This compound has been instrumental in synthesizing novel stilbene derivatives. These derivatives have potential applications in the synthesis of conjugated polyenes for new materials in LCD technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Suzuki-Miyaura Coupling Polymerization : It played a key role in the polymerization process yielding poly(3-hexylthiophene) with a narrow molecular weight distribution and near-perfect head-to-tail regioregularity. This process is significant for the production of high-quality polymeric materials (Yokozawa et al., 2011).
Advanced Material Development
Bright Fluorescence Emission-Tuned Nanoparticles : This compound has been used in the development of heterodifunctional polyfluorenes, crucial for creating stable nanoparticles with bright fluorescence emission. These nanoparticles have applications in various fields, including bioimaging and material sciences (Fischer et al., 2013).
Detection of Hydrogen Peroxide in Living Cells : A derivative of this compound has been developed for sensitive and selective detection of hydrogen peroxide in living cells, showcasing its application in biological studies and healthcare (Nie et al., 2020).
作用機序
- The primary target of this compound is likely a specific enzyme or receptor involved in a biological process. Unfortunately, I couldn’t find specific information on the exact target for this compound. However, boron-containing compounds like this one are often used in Suzuki–Miyaura (SM) cross-coupling reactions, which involve palladium-catalyzed carbon–carbon bond formation . The compound’s target may be related to this process.
- In SM coupling, oxidative addition occurs with electrophilic organic groups, where palladium becomes oxidized to form a new Pd–C bond. Transmetalation, on the other hand, involves nucleophilic organic groups being transferred from boron to palladium .
Target of Action
Mode of Action
Safety and Hazards
生化学分析
Biochemical Properties
2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, which is essential for its role in Suzuki-Miyaura coupling reactions. This interaction is crucial for the transmetalation step, where the boron atom transfers an organic group to a palladium catalyst, enabling the formation of new carbon-carbon bonds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Its role in facilitating organic synthesis suggests that it could influence cell function by interacting with cellular enzymes and proteins involved in metabolic pathways. The compound may affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of key intermediates and cofactors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with hydroxyl groups in biomolecules. This interaction is critical for its role in Suzuki-Miyaura coupling reactions, where the boron atom transfers an organic group to a palladium catalyst. This transmetalation step is essential for the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if exposed to moisture or air. Long-term studies on its effects on cellular function are limited, but its role in organic synthesis suggests that it may have lasting impacts on the availability of key intermediates and cofactors in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses could lead to toxic or adverse effects. Threshold effects may be observed at lower dosages, where the compound facilitates specific biochemical reactions without causing significant toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, particularly in the context of Suzuki-Miyaura coupling reactions. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is not extensively studied. Its role in organic synthesis suggests that it may be directed to specific compartments or organelles where it can interact with enzymes and proteins involved in metabolic pathways. Targeting signals or post-translational modifications may play a role in directing the compound to these specific locations .
特性
IUPAC Name |
2-(2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBIIDZQZBLHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)
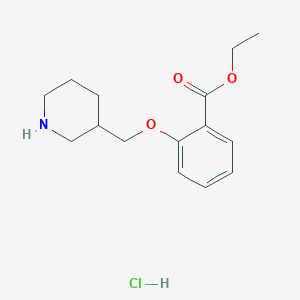
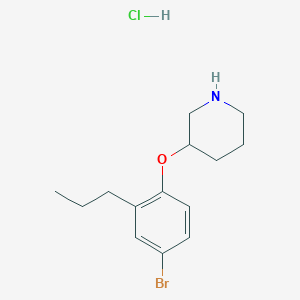
![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)
![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)
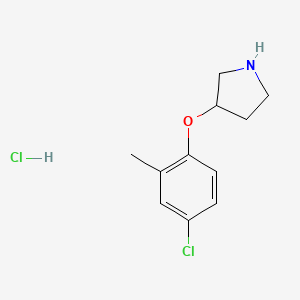
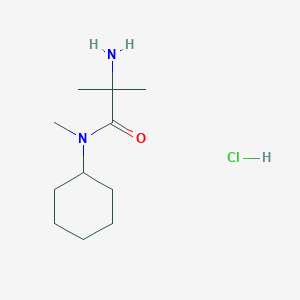
![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)


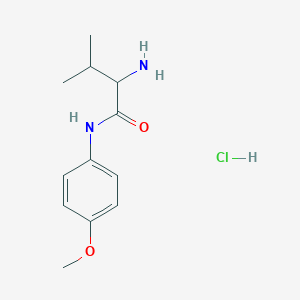
![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)
